molecular formula C22H26N2O6 B3572361 1-(phenoxyacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(phenoxyacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B3572361
M. Wt: 414.5 g/mol
InChI Key: XGGDPNXFMAXXPR-UHFFFAOYSA-N
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Description

The compound “1-(phenoxyacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The phenoxyacetyl and 3,4,5-trimethoxybenzoyl groups are likely attached to the nitrogen atoms of the piperazine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. The phenoxyacetyl and 3,4,5-trimethoxybenzoyl groups would be attached to the nitrogen atoms of the piperazine ring .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The acyl groups could potentially be hydrolyzed under acidic or basic conditions. The compound could also potentially undergo reactions at the nitrogen atoms of the piperazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could potentially make the compound basic. The compound is likely to be solid at room temperature .

Future Directions

Future research could potentially explore the synthesis, characterization, and potential applications of this compound. This could include investigating its potential biological activity, given that many piperazine derivatives are known to have biological activity .

Properties

IUPAC Name

2-phenoxy-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-13-16(14-19(28-2)21(18)29-3)22(26)24-11-9-23(10-12-24)20(25)15-30-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDPNXFMAXXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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